REACTION_CXSMILES
|
[C:1](#N)[CH3:2].Cl.CN(C1C=CC(N=NC2C=CC=C[C:21]=2[C:22]([OH:24])=[O:23])=CC=1)C.[CH3:25][CH2:26][O-:27].[Na+].[Cl-].[NH4+].[CH2:31]1C2C(CCCC2)CC[CH2:32]1>C(O)C>[C:22]([O:23][CH2:1][CH3:2])([O:24][CH2:31][CH3:32])([O:27][CH2:26][CH3:25])[CH3:21] |f:3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1150 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
410 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
900 g
|
Type
|
reactant
|
Smiles
|
C1CCCC2CCCCC12
|
Name
|
|
Quantity
|
483 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
383 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=1C=CC(=CC1)N=NC=2C=CC=CC2C(=O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature increasing
|
Type
|
CUSTOM
|
Details
|
to +7° C
|
Type
|
CUSTOM
|
Details
|
after 2.5 hours the imidoethyl ester hydrochloride crystallizes out
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
then stirring
|
Type
|
TEMPERATURE
|
Details
|
After the neutralization, the temperature is raised to 35° C.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After it has been chilled to 10° C.
|
Type
|
WASH
|
Details
|
washed with decaline
|
Type
|
ADDITION
|
Details
|
The combined filtrates are treated
|
Type
|
ADDITION
|
Details
|
The filtrate thus treated
|
Type
|
DISTILLATION
|
Details
|
is distilled in vacuo in a packed column
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1414 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](#N)[CH3:2].Cl.CN(C1C=CC(N=NC2C=CC=C[C:21]=2[C:22]([OH:24])=[O:23])=CC=1)C.[CH3:25][CH2:26][O-:27].[Na+].[Cl-].[NH4+].[CH2:31]1C2C(CCCC2)CC[CH2:32]1>C(O)C>[C:22]([O:23][CH2:1][CH3:2])([O:24][CH2:31][CH3:32])([O:27][CH2:26][CH3:25])[CH3:21] |f:3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1150 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
410 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
900 g
|
Type
|
reactant
|
Smiles
|
C1CCCC2CCCCC12
|
Name
|
|
Quantity
|
483 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
383 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=1C=CC(=CC1)N=NC=2C=CC=CC2C(=O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature increasing
|
Type
|
CUSTOM
|
Details
|
to +7° C
|
Type
|
CUSTOM
|
Details
|
after 2.5 hours the imidoethyl ester hydrochloride crystallizes out
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
then stirring
|
Type
|
TEMPERATURE
|
Details
|
After the neutralization, the temperature is raised to 35° C.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After it has been chilled to 10° C.
|
Type
|
WASH
|
Details
|
washed with decaline
|
Type
|
ADDITION
|
Details
|
The combined filtrates are treated
|
Type
|
ADDITION
|
Details
|
The filtrate thus treated
|
Type
|
DISTILLATION
|
Details
|
is distilled in vacuo in a packed column
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1414 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |